

L-Norvaline Ethyl Ester HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Norvaline ethyl ester HCl

Cat. No.: B555264

[Get Quote](#)

CAS Number: 40918-51-2

This technical guide provides an in-depth overview of *L*-Norvaline ethyl ester hydrochloride (HCl), a key intermediate in pharmaceutical synthesis and a compound of interest for its potential biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, and relevant biological pathways.

Chemical and Physical Properties

L-Norvaline ethyl ester HCl is the ethyl ester form of the amino acid *L*-Norvaline, provided as a hydrochloride salt. Its esterification enhances its solubility in organic solvents, facilitating its use in various chemical reactions.

Property	Value	References
CAS Number	40918-51-2	[1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₇ H ₁₆ ClNO ₂	[3] [4] [6]
Molecular Weight	181.66 g/mol	[3] [4] [6]
Appearance	White to almost white powder or crystals	[8]
Purity	>98.0%	[8]
Melting Point	104-106 °C or 115-119 °C	[3] [5]
Boiling Point	175.4 °C at 760 mmHg	[3]
Storage Conditions	0-8 °C	[3] [5]
Synonyms	(S)-2-Aminopentanoic Acid Ethyl Ester Hydrochloride, H- Nva-OEt·HCl, Ethyl (S)-2- aminopentanoate hydrochloride	[1] [3] [8]

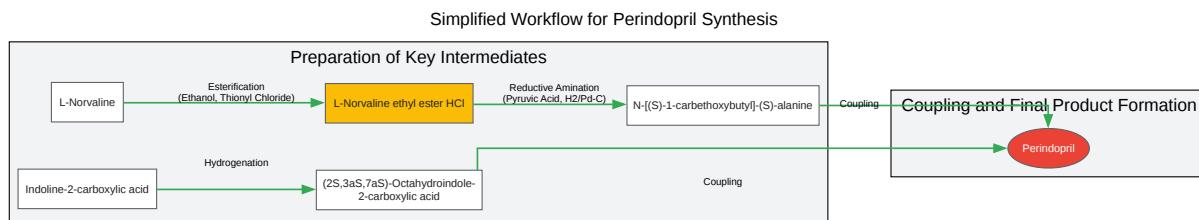
Synthesis and Application in Pharmaceutical Manufacturing

L-Norvaline ethyl ester HCl is a crucial building block in the synthesis of several pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. [\[3\]](#)[\[5\]](#)[\[9\]](#)

Experimental Protocol: Synthesis of L-Norvaline Ethyl Ester HCl

This protocol describes a common method for the synthesis of **L-Norvaline ethyl ester HCl** from L-Norvaline.

Materials:


- L-Norvaline
- Denatured Ethanol
- Thionyl chloride
- Cyclohexane

Procedure:

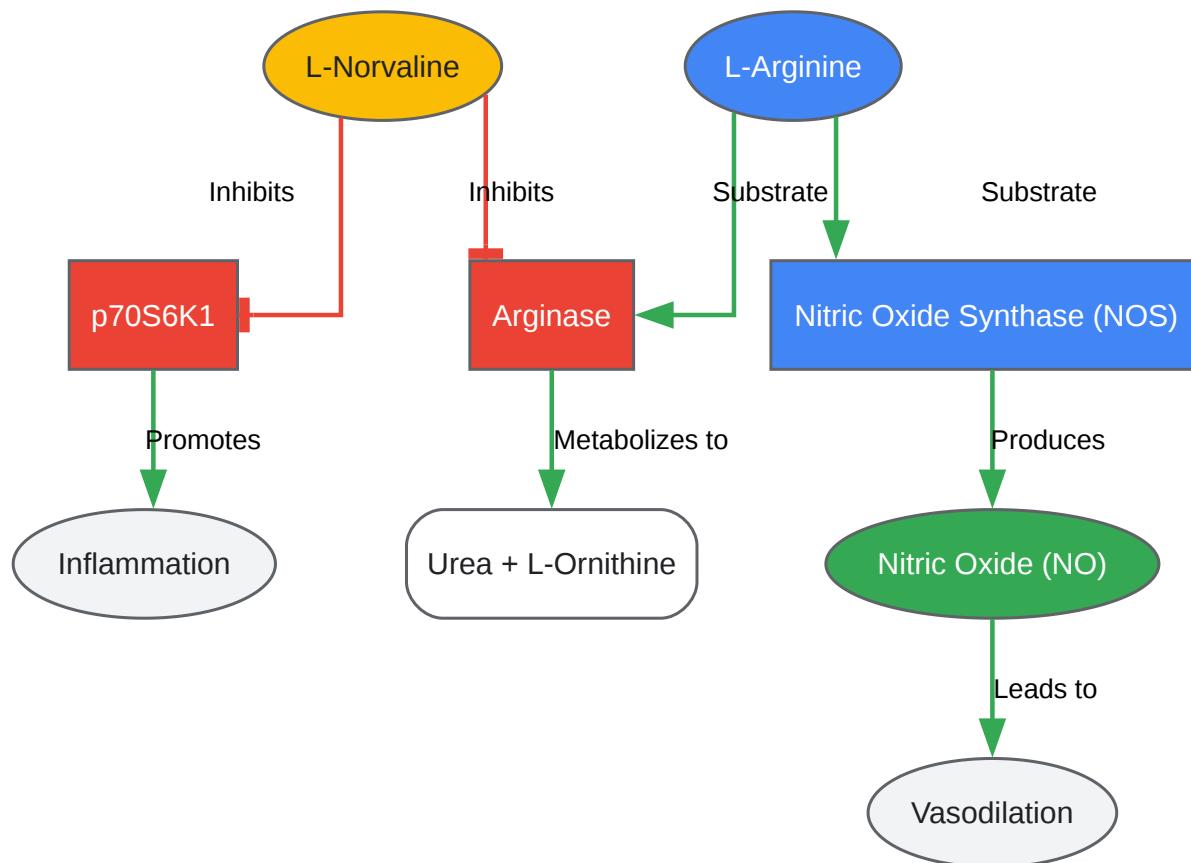
- In a suitable reactor, suspend L-Norvaline (35 kg) in denatured ethanol (approximately 300 kg).
- Slowly and gradually, introduce thionyl chloride (approximately 60 kg) into the mixture.
- Stir the reaction mixture for 15 minutes.
- Heat the mixture to reflux and maintain for 3 hours.
- After the reflux period, evaporate the ethanol under vacuum.
- Take up the resulting residue with 300 liters of cyclohexane and heat to boiling.
- Allow the solution to cool, which will cause the product to crystallize.
- Filter the crystals, wash with cyclohexane, and dry to yield L-Norvaline ethyl ester hydrochloride.[3]

Experimental Workflow: Synthesis of Perindopril

L-Norvaline ethyl ester HCl serves as a key starting material in the multi-step synthesis of Perindopril. The following diagram illustrates a simplified workflow.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of Perindopril.


Biological Activity and Signaling Pathways

While **L-Norvaline ethyl ester HCl** is primarily used as a synthetic intermediate, its core structure, L-Norvaline, exhibits significant biological activity as an inhibitor of the enzyme arginase.[1][10] It is presumed that the ethyl ester form is readily hydrolyzed in vivo to the active L-Norvaline. Arginase inhibition has important implications for various physiological and pathological processes, particularly those involving nitric oxide (NO) signaling.

Signaling Pathway: L-Norvaline as an Arginase Inhibitor

L-Norvaline competitively inhibits arginase, an enzyme that metabolizes L-arginine to urea and L-ornithine. By inhibiting arginase, L-Norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NO production.[10] Increased NO has vasodilatory effects and plays a role in neurotransmission and immune responses. Furthermore, L-Norvaline has been shown to inhibit p70 ribosomal S6 kinase 1 (p70S6K1), which may contribute to its anti-inflammatory effects.[11]

Signaling Pathway of L-Norvaline

[Click to download full resolution via product page](#)

Caption: L-Norvaline's mechanism of action as an arginase inhibitor.

Experimental Protocol: Arginase Activity Assay

This protocol provides a general method for assessing arginase activity, which can be used to evaluate the inhibitory potential of L-Norvaline.

Materials:

- Tissue or cell lysate
- L-arginine solution (substrate)
- Urea standard solutions

- Colorimetric reagents for urea detection (e.g., α -isonitrosopropiophenone)
- L-Norvaline (as inhibitor)
- Tris-HCl buffer

Procedure:

- Prepare tissue or cell lysates in a suitable buffer.
- Pre-incubate the lysate with various concentrations of L-Norvaline for a specified time.
- Initiate the enzymatic reaction by adding L-arginine solution.
- Incubate the reaction mixture at 37 °C for a defined period.
- Stop the reaction by adding an acidic solution.
- Determine the amount of urea produced using a colorimetric method. The absorbance is measured at a specific wavelength (e.g., 540 nm).
- Compare the urea production in the presence and absence of L-Norvaline to determine the inhibitory activity.[\[11\]](#)

Conclusion

L-Norvaline ethyl ester HCl is a valuable chemical entity for the pharmaceutical industry, primarily as a precursor in the synthesis of Perindopril. Beyond its role in synthesis, the biological activity of its parent compound, L-Norvaline, as an arginase inhibitor, opens avenues for research into its therapeutic potential in cardiovascular and neurological disorders. This guide provides a foundational understanding of its properties, synthesis, and biological relevance to aid researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]
- 4. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 5. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. calpaclab.com [calpaclab.com]
- 8. L-Norvaline Ethyl Ester Hydrochloride 40918-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [L-Norvaline Ethyl Ester HCl: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555264#l-norvaline-ethyl-ester-hcl-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com